molecular formula C12H18Cl3FN2 B2426662 N-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride CAS No. 1349717-73-2

N-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B2426662
CAS No.: 1349717-73-2
M. Wt: 315.64
InChI Key: QZYONWKFCVJFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with piperidin-4-amine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

N-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride has a molecular formula of C13H15Cl2FN2·2HCl and a molecular weight of approximately 354.65 g/mol. The compound features a piperidine ring substituted with a chlorofluorobenzyl group, which contributes to its biological activity. Understanding its chemical structure is crucial for elucidating its interactions with biological targets.

Pharmacological Applications

  • Antidepressant Activity :
    • Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects may be attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .
  • Anticancer Properties :
    • Preliminary studies suggest that this compound may possess anticancer activity. It has been tested against various cancer cell lines, showing potential cytotoxic effects. The mechanism of action is thought to involve the inhibition of specific signaling pathways that are crucial for tumor growth and survival .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit certain metabolic enzymes, which could be beneficial in treating metabolic disorders or enhancing the efficacy of other therapeutic agents. For instance, it has shown promising results in inhibiting enzymes involved in drug metabolism, thereby increasing the bioavailability of co-administered drugs .

Case Study 1: Antidepressant Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various piperidine derivatives, including this compound, and assessed their antidepressant properties using the forced swim test in rodents. The results demonstrated a significant reduction in immobility time, indicating enhanced mood-lifting effects compared to control groups .

Case Study 2: Anticancer Activity

A recent investigation evaluated the anticancer potential of this compound against breast cancer cell lines (MCF-7). The compound was found to induce apoptosis and inhibit cell proliferation at micromolar concentrations. Flow cytometry analyses confirmed the activation of caspase pathways, suggesting a mechanism involving programmed cell death .

Data Table: Summary of Experimental Findings

Application AreaStudy FocusKey Findings
Antidepressant ActivityRodent model (forced swim test)Significant reduction in immobility time
Anticancer PropertiesMCF-7 breast cancer cell lineInduced apoptosis; inhibited proliferation
Enzyme InhibitionMetabolic enzyme profilingInhibited key enzymes enhancing bioavailability

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical and biological properties. This makes it valuable for specific research applications where other similar compounds may not be as effective.

Biological Activity

N-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C12H18Cl2FN2
  • Molecular Weight : 315.64 g/mol
  • CAS Number : 1349717-73-2

The compound consists of a piperidine ring substituted with a chlorofluorobenzyl group, which is significant for its interactions within biological systems.

This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism of action is primarily through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction suggests potential implications in treating mood disorders and other neurological conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Modulation : It has been studied for its effects on serotonin and dopamine pathways, which are crucial in mood regulation and psychiatric disorders.
  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against certain pathogens, although specific data on efficacy is still limited .
  • Potential Therapeutic Applications : The compound is being explored as a precursor for developing new pharmaceutical agents targeting neurological disorders.

Case Studies

  • Neuroscience Applications : Studies have focused on how this compound interacts with serotonin receptors, indicating potential use in treating depression and anxiety disorders. For instance, it was shown to enhance serotonin receptor activity in vitro, suggesting a pathway for therapeutic development.
  • Antibacterial Activity : In vitro evaluations indicated that compounds similar to this compound exhibit varying levels of antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus, with MIC values ranging from 3.12 to 12.5 μg/mL .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameStructure CharacteristicsUnique Features
1-(3-Chlorobenzyl)piperidin-4-amine dihydrochlorideChlorine substitution on benzyl ringLacks fluorine; different receptor activity
1-(4-Fluorobenzyl)piperidin-4-amine dihydrochlorideFluorine substitution on benzyl ringDifferent halogen; altered biological activity
N-(3-Chloro-4-fluorobenzyl)-N-methylpiperidin-4-amineMethyl substitution on nitrogenPotentially different pharmacokinetics

This comparison highlights how variations in halogen substitutions can significantly influence biological activities and applications.

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2.2ClH/c13-11-7-9(1-2-12(11)14)8-16-10-3-5-15-6-4-10;;/h1-2,7,10,15-16H,3-6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYONWKFCVJFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC(=C(C=C2)F)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl3FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.